molecular formula C15H16FN3O2S B2483836 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide CAS No. 2034249-89-1

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide

Cat. No.: B2483836
CAS No.: 2034249-89-1
M. Wt: 321.37
InChI Key: XMTHWLLWOLLRTG-HAQNSBGRSA-N
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Description

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” is a synthetic organic compound that features a combination of a fluoropyrimidine moiety, a cyclohexyl group, and a thiophene carboxamide. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” typically involves multiple steps:

    Formation of the fluoropyrimidine moiety: This can be achieved through the fluorination of a pyrimidine precursor.

    Cyclohexyl group attachment: The cyclohexyl group can be introduced via a cycloaddition reaction or through the reduction of a cyclohexene derivative.

    Thiophene carboxamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” would depend on its specific biological target. Generally, compounds with fluoropyrimidine moieties can inhibit enzymes involved in nucleotide synthesis or function as antimetabolites, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.

    Cyclohexylthiophene derivatives: Compounds with similar structural features that may exhibit comparable biological activities.

Uniqueness

“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-10-8-17-15(18-9-10)21-12-5-3-11(4-6-12)19-14(20)13-2-1-7-22-13/h1-2,7-9,11-12H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTHWLLWOLLRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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